(1H-Pyrazol-3-YL)methanamine hydrochloride

Description

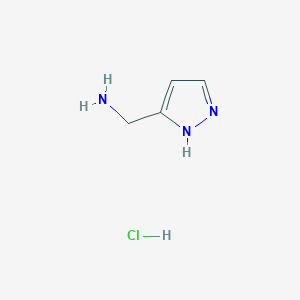

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-pyrazol-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c5-3-4-1-2-6-7-4;/h1-2H,3,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXGXVKUSRZGNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (1H-Pyrazol-3-YL)methanamine hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic applications of the versatile building block, (1H-Pyrazol-3-YL)methanamine hydrochloride.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole ring functionalized with an aminomethyl group. The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, renowned for its diverse biological activities.[1][2] This guide provides a comprehensive overview of this compound, a key building block for the synthesis of novel therapeutic agents. Its structural attributes make it a valuable synthon for introducing the pyrazole moiety into larger molecules, enabling the exploration of new chemical space in drug discovery programs.[3]

This document will delve into the synthetic routes for its preparation, its physicochemical properties, and its burgeoning applications in the development of innovative pharmaceuticals.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1196153-72-6[4] |

| Molecular Formula | C4H8ClN3 |

| Molecular Weight | 133.58 g/mol [5] |

| Synonyms | 3-(Aminomethyl)pyrazole hydrochloride |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the pyrazole ring followed by functional group manipulation or the direct introduction of the aminomethyl group onto a pre-formed pyrazole scaffold. A common and efficient method involves the reduction of a nitrile precursor, 3-cyanopyrazole.

Experimental Protocol: Synthesis via Reduction of 3-Cyanopyrazole

This protocol outlines a reliable two-step process starting from the commercially available 3-cyanopyrazole. The causality behind this experimental choice lies in the high efficiency and selectivity of the nitrile reduction, which is a well-established transformation in organic synthesis.

Step 1: Synthesis of (1H-Pyrazol-3-YL)methanamine (Free Base)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-cyanopyrazole (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in THF to the stirred solution. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure ensures the formation of a granular precipitate of aluminum salts that is easily filtered.

-

Isolation: Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude (1H-Pyrazol-3-YL)methanamine as an oil.

Step 2: Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the crude (1H-Pyrazol-3-YL)methanamine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Precipitation: To this solution, add a solution of hydrochloric acid in diethyl ether (2M) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

The self-validating nature of this protocol is ensured by the distinct physical states of the intermediate and final product, and the progress can be reliably tracked by standard analytical techniques such as TLC and NMR spectroscopy.

Caption: Synthesis workflow for this compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its effective use in research and development. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Appearance | White to off-white solid | [6] |

| Molecular Weight | 133.58 g/mol | [5] |

| Solubility | Soluble in polar solvents such as water and alcohols. | [6] |

| Melting Point | 203-208 °C (decomposition) for the related 3-Amino-1-methyl-1H-pyrazole hydrochloride | [5] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene protons of the aminomethyl group, and a broad signal for the amine protons. The chemical shifts will be influenced by the protonation state and the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the pyrazole ring and the methylene carbon.

For comparative purposes, the ¹H NMR spectral data for the closely related compound, 3,5-dimethylpyrazole, shows signals at approximately 2.21 ppm for the methyl groups and 5.76 ppm for the H-4 proton in CDCl₃.

Applications in Drug Discovery and Development

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic motif.[1] this compound serves as a crucial building block, allowing for the introduction of a key pharmacophoric element. The primary amine functionality provides a versatile handle for further chemical modifications, such as amide bond formation, reductive amination, and the synthesis of more complex heterocyclic systems.

Role as a Versatile Building Block

The utility of this compound in drug discovery stems from its ability to participate in a wide array of chemical transformations. This allows for the systematic exploration of structure-activity relationships (SAR) by appending diverse functionalities to the primary amine. This approach is fundamental in the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[3]

Therapeutic Potential of Pyrazole Derivatives

Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including but not limited to:

-

Anti-inflammatory: As inhibitors of key signaling molecules in inflammatory pathways.

-

Anticancer: By targeting various kinases and other proteins involved in cell proliferation and survival.[1]

-

Antimicrobial: Exhibiting activity against a range of bacteria and fungi.

-

CNS Disorders: Modulating neurotransmitter receptors and enzymes.

The incorporation of the 3-aminomethyl pyrazole moiety can influence the binding of a molecule to its biological target through hydrogen bonding interactions and by providing a basic center that can be protonated at physiological pH.

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactive nature of its primary amine functionality make it an attractive starting material for the development of novel, biologically active compounds. The established importance of the pyrazole scaffold in a multitude of therapeutic areas underscores the potential of this compound to contribute to the discovery of next-generation pharmaceuticals. This guide provides a foundational understanding for researchers and scientists looking to leverage the unique properties of this compound in their drug discovery endeavors.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 4. This compound | 1196153-72-6 [sigmaaldrich.com]

- 5. 3-Amino-1-methyl-1H-pyrazole 97 127107-29-3 [sigmaaldrich.com]

- 6. CAS 37599-58-9: 3-(Aminomethyl)pyrazole | CymitQuimica [cymitquimica.com]

Spectroscopic Characterization of (1H-Pyrazol-3-YL)methanamine Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for (1H-Pyrazol-3-YL)methanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this heterocyclic compound. By integrating theoretical principles with practical, field-proven insights, this guide offers a robust framework for the structural elucidation and analytical characterization of this compound and related pyrazole derivatives. Each section includes detailed experimental protocols, in-depth data interpretation, and visual aids to facilitate a thorough understanding of the molecule's spectroscopic properties.

Introduction

This compound is a member of the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The structural integrity and purity of such compounds are paramount in the drug discovery and development process. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the molecular structure and ensuring the quality of synthesized compounds.

Molecular Structure and Key Features

Understanding the molecular structure is fundamental to interpreting its spectroscopic data. This compound consists of a pyrazole ring substituted at the 3-position with a methanamine group, which is protonated to form the hydrochloride salt.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred for amine salts as it allows for the observation of exchangeable N-H protons.[3]

-

Transfer the solution to a 5 mm NMR tube.

-

If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS, though typically the residual solvent peak is used as a reference).

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 0 to 160 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

Predicted ¹H NMR Data and Interpretation

The protonation of the amine group to form the hydrochloride salt is expected to cause a significant downfield shift of the protons on and adjacent to the nitrogen atom due to the electron-withdrawing effect of the positive charge.[3]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Pyrazole N-H | 12.0 - 13.0 | Broad singlet | - | The acidic proton on the pyrazole nitrogen. Its broadness is due to exchange and quadrupolar effects. |

| Pyrazole H-5 | ~7.6 | Doublet | ~2.0 - 3.0 | Coupled to H-4. |

| Pyrazole H-4 | ~6.3 | Doublet | ~2.0 - 3.0 | Coupled to H-5. |

| Methylene CH₂ | ~4.0 | Singlet | - | Adjacent to the electron-withdrawing pyrazole ring and the protonated amine. |

| Amine NH₃⁺ | 8.0 - 9.0 | Broad singlet | - | The protons of the ammonium group. The signal will be broad due to exchange with the solvent and quadrupolar broadening from the nitrogen atom.[4] |

Expert Insights: The chemical shifts of the pyrazole ring protons (H-4 and H-5) are influenced by the electronic environment of the heterocyclic system. The formation of the ammonium salt will have a notable deshielding effect on the adjacent methylene protons, shifting them downfield. The observation of the NH₃⁺ protons as a broad singlet is characteristic of amine salts in polar solvents.[3]

Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyrazole C-3 | ~145 | Carbon bearing the methanamine group. |

| Pyrazole C-5 | ~130 | Aromatic carbon. |

| Pyrazole C-4 | ~105 | Aromatic carbon. |

| Methylene CH₂ | ~35 | Aliphatic carbon, shifted downfield due to proximity to two nitrogen atoms. |

Expert Insights: The chemical shifts of the pyrazole carbons are characteristic of this heterocyclic system. The C-3 carbon, being attached to the electron-withdrawing methanaminium group, is expected to be the most downfield of the pyrazole carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Solid Sample):

-

KBr Pellet Method: Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the mixture in a hydraulic press to form a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

-

Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal) before running the sample.

Predicted IR Data and Interpretation

The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the pyrazole ring and the ammonium group.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Pyrazole) | 3100 - 3200 | Medium, Broad | Characteristic of N-H stretching in heterocyclic compounds. |

| N-H Stretch (Ammonium, R-NH₃⁺) | 2800 - 3100 | Strong, Very Broad | A very prominent and broad absorption band, often with multiple sub-peaks, is characteristic of the stretching vibrations of the ammonium group in a hydrochloride salt.[1][5][6][7] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the pyrazole ring. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium | Stretching vibrations of the methylene C-H bonds. |

| N-H Bend (Ammonium) | 1500 - 1600 | Strong | Asymmetric and symmetric bending vibrations of the NH₃⁺ group.[6][7] |

| C=N and C=C Stretch (Pyrazole Ring) | 1400 - 1600 | Medium to Strong | Ring stretching vibrations. |

Expert Insights: The most telling feature in the IR spectrum of an amine hydrochloride is the very broad and intense absorption band in the 2800-3100 cm⁻¹ region, which is due to the N-H stretching of the ammonium cation.[6] This band often overlaps with the C-H stretching vibrations. The presence of a strong band around 1500-1600 cm⁻¹ corresponding to the N-H bend further confirms the presence of the ammonium group.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Instrumentation:

-

A mass spectrometer with an electrospray ionization (ESI) source is ideal for this polar, salt-like compound.

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

-

Acquire the spectrum in positive ion mode.

-

The mass range should be set to scan beyond the expected molecular weight of the free base.

Predicted Mass Spectrum and Fragmentation

In ESI-MS, amine hydrochlorides typically show the molecular ion of the free base ([M+H]⁺) where M is the neutral molecule. The hydrochloride is not covalently bonded and will dissociate in solution.

-

Molecular Weight of Free Base ((1H-Pyrazol-3-YL)methanamine): 97.12 g/mol [8]

-

Expected Molecular Ion Peak ([M+H]⁺): m/z 98.13

Predicted Fragmentation Pathway:

The fragmentation of the protonated molecule will likely involve the cleavage of bonds in the side chain and the pyrazole ring.

Figure 2: Predicted ESI-MS fragmentation pathway for (1H-Pyrazol-3-YL)methanamine.

Expert Insights: The most likely initial fragmentation will be the loss of ammonia (NH₃) from the protonated molecular ion, leading to a fragment at m/z 81. Another probable fragmentation is the cleavage of the C-C bond between the pyrazole ring and the methylene group, resulting in the loss of a methanimine radical and formation of a pyrazolyl cation at m/z 81 or loss of the aminomethyl radical to give a pyrazolium ion at m/z 68. Further fragmentation of the pyrazole ring can lead to the loss of HCN or N₂.[9]

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive analysis of the expected spectral data, based on established principles and data from analogous compounds. The key identifying features include the characteristic signals of the pyrazole ring and the significant influence of the ammonium hydrochloride group on the spectra, particularly the broad N-H stretching in the IR and the downfield shifts of adjacent protons in the ¹H NMR. This comprehensive guide serves as a valuable resource for the structural verification and quality control of this and related pyrazole derivatives in a research and development setting.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

A Researcher's Technical Guide to the Commercial Sourcing of 3-(Aminomethyl)pyrazole Hydrochloride

Introduction

3-(Aminomethyl)pyrazole hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural motif, featuring a reactive primary amine tethered to a stable pyrazole core, makes it an invaluable synthon for creating complex molecular architectures. The pyrazole ring itself is a "privileged scaffold," frequently found in molecules designed to interact with biological targets, particularly protein kinases.[1][2][3] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, simplifying its handling and use in various synthetic protocols.

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the commercial landscape for 3-(aminomethyl)pyrazole hydrochloride. It moves beyond a simple supplier list to offer practical, field-proven insights into procurement, quality assessment, and strategic considerations to ensure the integrity and success of your research endeavors.

Chemical Identity and Physicochemical Properties

Before initiating procurement, it is critical to confirm the precise identity and properties of the target molecule. Ambiguity in identifiers can lead to costly errors in ordering and experimental execution.

| Property | Value |

| IUPAC Name | (1H-Pyrazol-3-yl)methanamine hydrochloride |

| CAS Number | 28644-33-9 |

| Molecular Formula | C₄H₇N₃ · HCl |

| Molecular Weight | 133.58 g/mol |

| Appearance | Typically an off-white to light yellow solid |

| Solubility | Soluble in water and polar organic solvents like methanol |

| Storage | Recommended storage at 2-8°C to maintain long-term stability |

Commercial Availability and Key Suppliers

3-(Aminomethyl)pyrazole hydrochloride is available from a range of chemical suppliers, catering to different scales from discovery research (milligrams) to process development (kilograms). Availability often falls into two categories: "in-stock" for rapid delivery and "made-to-order" or "custom synthesis" which involves longer lead times.

The following table summarizes prominent suppliers. Note that catalog numbers and stock levels are subject to change, and direct verification is always recommended.

| Supplier | Example Product ID | Typical Purity | Scale | Notes |

| Sigma-Aldrich (Merck) | CDS005086 | ≥97% | Research | A reliable source for well-documented research-grade chemicals. |

| BLD Pharm | BD137685 | 97% | Research & Bulk | Often provides competitive pricing and multiple warehouse locations.[4][5] |

| Apollo Scientific | OR12222 (Free Base) | ≥95% | Research & Bulk | Offers the free base, which may require conversion to the HCl salt.[6] |

| AChemBlock | V148103 (Analogue) | 95% | Research | Lists various substituted aminopyrazole hydrochlorides.[7] |

| Indofine Chemical Co. | 08-6356 (Analogue) | 97% | Research | Supplies related pyrazole derivatives.[8] |

Note: The listed suppliers may offer the exact compound or structurally similar analogues. It is crucial to verify the CAS number (28644-33-9) with the supplier before ordering.

Strategic Procurement Workflow for Researchers

Sourcing a chemical is more than just placing an order. A systematic approach ensures that the material you receive is appropriate for your intended application, particularly in sensitive fields like drug development.

Caption: A strategic workflow for procuring research chemicals.

Expert Insights on Procurement:

-

Trustworthiness of Analytical Data : Always request a lot-specific Certificate of Analysis (CoA). Do not rely on generic website specifications. The CoA is your primary document of trust, providing data on purity (typically by HPLC or GC), identity (confirmed by ¹H NMR or MS), and moisture content. For GMP or regulated studies, a more comprehensive testing regime is non-negotiable.

-

Causality of Purity : Why is 97% vs. 99% purity important? An unknown 3% impurity could be a structural isomer that interferes with your reaction, a residual solvent that poisons a catalyst, or a starting material that complicates downstream purification. For kinase assays, even trace metal impurities can inhibit enzyme activity, skewing results.

-

Lead Time Implications : The difference between "in-stock" and "custom synthesis" can be the difference between meeting a deadline or delaying a project by months. If a key supplier is out of stock, it is prudent to investigate the synthesis route's complexity. A straightforward, published synthesis may allow a custom synthesis provider to deliver relatively quickly.[9][10]

Core Applications in Drug Discovery

The utility of 3-(aminomethyl)pyrazole hydrochloride stems from its role as a versatile scaffold. The pyrazole core provides a rigid, aromatic system capable of participating in hydrogen bonding and π-stacking interactions within protein binding pockets, while the aminomethyl group serves as a key handle for synthetic elaboration.

-

Kinase Inhibitors : Aminopyrazoles are a cornerstone in the design of kinase inhibitors for oncology and inflammatory diseases.[1][11] The pyrazole nitrogen atoms can act as hinge-binding motifs, anchoring the inhibitor to the ATP-binding site of the kinase. The aminomethyl group is often used to introduce side chains that confer selectivity and potency.[1]

-

Anticancer Agents : Numerous pyrazole derivatives have been investigated for their antiproliferative properties against various cancer cell lines, including those for breast, colon, and lung cancer.[2][12]

-

Anti-inflammatory and Analgesic Agents : The pyrazole scaffold is famously present in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. The structural features of 3-(aminomethyl)pyrazole make it a candidate for developing new generations of anti-inflammatory compounds.[2]

Overview of a Representative Synthetic Route

While this guide focuses on commercial sourcing, understanding the synthesis provides context for potential impurities and informs discussions with custom synthesis providers. A common approach involves the construction of the pyrazole ring followed by the introduction or unmasking of the aminomethyl group.

A plausible route involves the condensation of a β-ketonitrile with hydrazine, a foundational method for forming the aminopyrazole core.[13]

Caption: A generalized synthetic pathway to the target compound.

This multi-step process highlights potential sources of impurities. Incomplete reduction, residual azide, or chlorinated byproducts could be present. A thorough CoA from the supplier is the best way to ensure these have been removed.

Conclusion

3-(Aminomethyl)pyrazole hydrochloride is a commercially accessible and highly valuable building block for chemical and pharmaceutical research. While several major suppliers list this compound or its close analogues, a successful procurement strategy relies on diligent verification of chemical identity via CAS number, a thorough review of lot-specific analytical data, and a clear understanding of project timelines in relation to supplier lead times. By integrating these principles, researchers can confidently source high-quality material, ensuring the reliability and reproducibility of their scientific outcomes.

References

- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(Aminomethyl)-1H-pyrazole-5-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 5. 34045-29-9|1H-Pyrazol-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 6. 612511-81-6 Cas No. | 3-(Aminomethyl)-1-methyl-1H-pyrazole | Apollo [store.apolloscientific.co.uk]

- 7. 3-Amino-5-(5-methyl-3-pyridyl)pyrazole Hydrochloride 95% | AChemBlock [achemblock.com]

- 8. 3-AMINOMETHYL-5-(METHOXYMETHYL)PYRAZOLE HYDROCHLORIDE | 1297607-82-9 | INDOFINE Chemical Company [indofinechemical.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 13. soc.chim.it [soc.chim.it]

Reactivity of the pyrazole NH group and side-chain amine

An In-depth Technical Guide to the Differential Reactivity of the Pyrazole NH Group and a Side-Chain Amine

Authored by a Senior Application Scientist

Introduction: A Tale of Two Nitrogens

In the landscape of medicinal chemistry and drug development, molecules bearing both a pyrazole ring and an aliphatic amine side-chain are of paramount importance.[1][2] Pyrazole scaffolds are prized for their broad range of biological activities and their ability to act as versatile synthetic building blocks.[1][3] Simultaneously, amine side-chains are crucial for modulating physicochemical properties such as solubility and for forming key interactions with biological targets. The synthetic challenge, and the focus of this guide, arises from the presence of two distinct nucleophilic nitrogen centers: the endocyclic NH of the pyrazole and the exocyclic nitrogen of the side-chain amine.

Understanding and controlling the reactivity of these two sites is critical for successful molecular design and synthesis. This guide provides a comprehensive exploration of the fundamental principles governing their differential reactivity, offering field-proven strategies for selective functionalization, and detailed protocols for practical application in the laboratory.

Pillar 1: Foundational Principles of Reactivity

The selective functionalization of one nitrogen atom in the presence of another is not a matter of chance, but a predictable outcome based on their intrinsic electronic and steric properties. The key to mastering this selectivity lies in understanding the fundamental differences in acidity (pKa), nucleophilicity, and steric accessibility.

Acidity and Basicity: The pKa Tug-of-War

The most significant differentiator between the pyrazole NH and a typical aliphatic amine is their acidity.

-

Pyrazole NH: The N1 proton of a pyrazole is weakly acidic. Its lone pair is a part of the 6π-electron aromatic system, which stabilizes the corresponding pyrazolate anion upon deprotonation.[4] The pKa of the pyrazole NH is typically in the range of 14-15.[5][6] This means it can be deprotonated by moderately strong bases to form a potent nucleophile.[4]

-

Side-Chain Amine: An aliphatic amine is basic. It readily accepts a proton to form an ammonium cation. The pKa of the conjugate acid (R-NH3+) of a primary aliphatic amine is typically around 10-11.[7][8] This high pKa value signifies that the amine itself is a relatively strong base and its N-H proton is not acidic under normal conditions.

This dramatic difference in pKa is the cornerstone of selective reactivity. A base that is strong enough to deprotonate the pyrazole NH (e.g., NaH, K2CO3) is generally not strong enough to deprotonate the N-H of the amine side-chain.

Nucleophilicity and Steric Hindrance

While the pyrazolate anion is an excellent nucleophile, the neutral side-chain amine is also nucleophilic due to the lone pair on the nitrogen atom. The deciding factors in a competitive reaction are often the reaction conditions and steric hindrance.

-

Pyrazole NH: The pyrazole ring is a planar, aromatic system. The N1 position is relatively unhindered, allowing straightforward access for electrophiles, especially after deprotonation.[9]

-

Side-Chain Amine: The reactivity of a side-chain amine is highly sensitive to its local environment. Bulky substituents on or near the nitrogen atom can significantly impede the approach of reactants, a phenomenon known as steric hindrance.[10][11] This can slow down or even prevent reactions at the amine nitrogen, providing a powerful tool for directing reactivity towards the pyrazole core.[10][12]

The interplay of these factors is summarized in the table below.

| Property | Pyrazole NH | Aliphatic Side-Chain Amine | Rationale & Implications for Reactivity |

| Hybridization | sp² | sp³ | The greater s-character of the sp² nitrogen in pyrazole holds the lone pair closer to the nucleus, making it less basic than an sp³ amine. |

| pKa (of N-H) | ~14.2[5][6] | ~35-40 (extremely non-acidic) | The pyrazole NH is significantly more acidic and can be selectively deprotonated with common bases to generate a nucleophile. |

| pKa (of Conjugate Acid) | ~2.5[6] | ~10-11[8] | The aliphatic amine is a much stronger base. Under acidic conditions, it will be preferentially protonated and rendered non-nucleophilic. |

| Steric Accessibility | Generally unhindered within the planar ring system. | Highly dependent on the substitution pattern (primary < secondary < tertiary).[10][11] | Steric bulk around the amine can be used as a synthetic handle to favor reactions at the pyrazole N1 position. |

| Dominant Character | Acidic / Nucleophilic (upon deprotonation) | Basic / Nucleophilic (in neutral form) | The choice of acidic, basic, or neutral conditions is the primary determinant of which nitrogen will react. |

Pillar 2: Strategies for Selective Functionalization

Armed with a fundamental understanding of the differential properties, we can now explore robust strategies to achieve selective N-functionalization.

Strategy 1: Exploiting pKa Differences for Selective Alkylation & Acylation

The most direct approach involves the use of a suitable base to selectively deprotonate the more acidic pyrazole NH, creating a pyrazolate anion that is a far superior nucleophile than the neutral side-chain amine.

Causality: By choosing a base like potassium carbonate (K2CO3) or sodium hydride (NaH), we can quantitatively form the pyrazolate anion. The side-chain amine remains protonated and largely unreactive as a nucleophile under these conditions. Subsequent addition of an electrophile (e.g., an alkyl halide or acyl chloride) results in preferential reaction at the pyrazole N1 position.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orientjchem.org [orientjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. Pyrazoles- Heterocyclic Building Blocks| Ambeed [ambeed.com]

- 6. imperial.ac.uk [imperial.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Video: Basicity of Aliphatic Amines [jove.com]

- 9. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 10. fiveable.me [fiveable.me]

- 11. osti.gov [osti.gov]

- 12. Amine Reactivity [www2.chemistry.msu.edu]

Tautomeric forms of unsubstituted pyrazole compounds

An In-Depth Technical Guide to the Tautomeric Forms of Unsubstituted Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone scaffold in medicinal chemistry.[1][2] Its utility is profoundly influenced by the phenomenon of annular prototropic tautomerism—a rapid, reversible migration of a proton between the two ring nitrogen atoms. For unsubstituted pyrazole, this results in a dynamic equilibrium between two chemically identical but physically distinct forms. Understanding, characterizing, and predicting the position of this equilibrium is paramount for drug development, as the specific tautomer present governs the molecule's three-dimensional shape, its hydrogen bonding capabilities, and ultimately, its interaction with biological targets.[1][2] This guide provides a comprehensive technical overview of the principles of pyrazole tautomerism, the key factors that influence the equilibrium, the definitive experimental and computational techniques used for its study, and the critical implications for the design of novel therapeutics.

Defining the Core Structure and Prototropy

The pyrazole ring contains a unique arrangement of two nitrogen atoms: one is a "pyrrole-like" nitrogen (N1), which is sp²-hybridized and contributes its lone pair to the aromatic sextet, acting as a hydrogen bond donor in its protonated state. The adjacent nitrogen is a "pyridine-like" nitrogen (N2), which is also sp²-hybridized but whose lone pair resides in an orbital in the plane of the ring, making it a hydrogen bond acceptor.[2]

Prototropic tautomerism in pyrazole involves the formal migration of a single proton from N1 to N2, accompanied by a shift in the double bonds within the ring. This is not a simple intramolecular jump but a process often mediated by intermolecular interactions with solvent molecules or other pyrazole molecules.[2][3]

The Degenerate Equilibrium of Unsubstituted Pyrazole

In the case of unsubstituted pyrazole, the two resulting tautomers are structurally identical and therefore possess the same energy (i.e., they are degenerate).[4][5] The proton transfer is rapid on the NMR timescale at room temperature, resulting in a time-averaged structure where the C3 and C5 positions are chemically equivalent.[3] This rapid interconversion is a key feature that must be considered in structural and reactivity studies.

Caption: Annular tautomerism in unsubstituted pyrazole.

Foundational Principles Governing Tautomeric Equilibrium

While the tautomers of unsubstituted pyrazole are degenerate, the introduction of substituents breaks this symmetry. The resulting tautomeric equilibrium is not static; it is a dynamic state highly sensitive to its environment.

Intrinsic Stability: Gas-Phase vs. Condensed Phase

In the gas phase, the relative stability of tautomers is dictated purely by intramolecular electronic effects. Computational studies show that for substituted pyrazoles, electron-donating groups (e.g., -NH₂, -CH₃) generally stabilize the tautomer where the substituent is at the C3 position. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) favor the tautomer with the substituent at the C5 position.[3][6]

The Decisive Role of the Solvent Environment

The solvent is one of the most powerful external factors influencing tautomerism.[1][3][7] The causality is twofold:

-

Polarity: A more polar tautomer will be preferentially stabilized in a polar solvent.

-

Hydrogen Bonding: Protic solvents can form hydrogen bonds with both the N-H donor and the pyridine-like nitrogen acceptor, facilitating the proton transfer mechanism and potentially stabilizing one form over another.[2][3] In contrast, aprotic solvents may favor self-association of pyrazole molecules.[8]

| Solvent Type | Typical Solvent | Predominant Effect on Tautomerism |

| Aprotic Nonpolar | Toluene, Hexane | Favors intermolecular self-association (dimers/trimers). |

| Aprotic Polar | DMSO, THF | Can slow proton exchange; stabilizes polar tautomers.[3] |

| Protic | Water, Methanol | Actively participates in proton transfer, lowering the energy barrier. |

Solid-State Behavior: The Influence of Crystal Packing

In the solid state, a single tautomeric form is almost always "locked" in place by the forces of the crystal lattice.[9] Intermolecular hydrogen bonds create stable, repeating motifs, such as catemers or trimers, which preclude the dynamic equilibrium seen in solution.[10] Therefore, the tautomer observed in a crystal structure may not be the most stable or abundant tautomer in solution.

Experimental Verification and Characterization

A multi-faceted approach is required to unambiguously characterize the tautomeric state of a pyrazole compound.

The Gold Standard: Single-Crystal X-ray Crystallography

Expertise & Causality: X-ray crystallography provides unequivocal proof of the tautomeric form present in the solid state.[11][12] By mapping electron density, it precisely locates all atoms, including the N-bound hydrogen, and details the intermolecular hydrogen bonding networks that stabilize the observed form.[8] This technique is the ultimate arbiter for solid-phase structure.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow a single, high-quality crystal of the pyrazole compound, typically by slow evaporation from a suitable solvent. The choice of solvent can influence the resulting crystal packing and is a critical experimental parameter.

-

Crystal Mounting: Select and mount a suitable crystal (0.1-0.3 mm) on a goniometer head.[11]

-

Data Collection: Cool the crystal in a stream of cold nitrogen (~100 K) to minimize thermal vibrations, which improves data quality.[11] Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).

-

Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the final, high-resolution molecular structure. The location of the N-H proton confirms the tautomer.

A Dynamic View: Multinuclear NMR Spectroscopy

NMR spectroscopy is the most powerful tool for studying pyrazole tautomerism in solution.[13] It provides information on both the structure and the dynamics of the proton exchange.

-

¹H and ¹³C NMR: At room temperature, the rapid proton exchange in unsubstituted pyrazole leads to averaged signals for the H3/H5 protons and C3/C5 carbons.[3] For asymmetrically substituted pyrazoles, this exchange can lead to significant peak broadening.

-

¹⁵N NMR: This is an exceptionally insightful technique. The "pyrrole-like" N-H nitrogen has a vastly different electronic environment and, therefore, a different chemical shift from the "pyridine-like" N= nitrogen.[14] Observing two distinct ¹⁵N signals is direct evidence of slow exchange and allows for the quantification of the tautomer ratio.

| Nucleus | Typical Chemical Shift (Pyrrole-like, N-H) | Typical Chemical Shift (Pyridine-like, N=) |

| ¹⁵N | ~190-200 ppm | ~240-265 ppm |

(Note: Chemical shifts are referenced against an external standard like ¹⁵NH₄Cl and can vary with solvent and substitution.[14])

Trustworthiness: This protocol is self-validating. The observation of a single set of sharp, averaged signals at high temperature, which broaden and then resolve into two distinct sets of signals for each tautomer at low temperature (the slow-exchange regime), provides definitive evidence of a dynamic tautomeric equilibrium.

-

Sample Preparation: Prepare a solution of the pyrazole compound in a suitable deuterated solvent with a low freezing point (e.g., THF-d₈, Toluene-d₈, Methanol-d₄).

-

Initial Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to observe the time-averaged signals.

-

Cooling and Acquisition: Gradually lower the spectrometer's probe temperature in increments (e.g., 10 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

-

Identify Coalescence: Note the temperature at which the averaged signal begins to broaden significantly. This is the coalescence temperature, which is related to the rate of exchange.

-

Achieve Slow Exchange: Continue cooling until the broad signal resolves into two distinct, sharp signals (or sets of signals) corresponding to the individual tautomers.[8]

-

Quantification: In the slow-exchange regime, the ratio of the two tautomers can be determined directly by integrating the corresponding signals.

Caption: Workflow for a Variable-Temperature (VT) NMR experiment.

Vibrational Insights: FT-IR Spectroscopy

Infrared spectroscopy is particularly useful for analyzing the solid state. The frequency of the N-H stretching vibration (typically 3100-3200 cm⁻¹) is sensitive to the strength and nature of the hydrogen bonds formed, providing clues to the intermolecular structure adopted by the specific tautomer in the crystal.[10]

Computational Chemistry in Tautomer Prediction

Quantum mechanical calculations are an indispensable tool for rationalizing experimental findings and predicting tautomeric behavior.[15]

Quantum Mechanical Modeling of Tautomer Stabilities

Expertise & Causality: Methods like Density Functional Theory (DFT) are used to calculate the total electronic energy of each tautomer.[6][15] By comparing the Gibbs free energies (ΔG), which account for enthalpy and entropy, one can predict the equilibrium constant (KT) and thus the relative population of each tautomer under specific conditions (gas phase or in a solvent model). These calculations are crucial for understanding why a certain substituent or solvent favors one tautomer over another.

Protocol: Predicting Tautomer Ratios via DFT Calculations

-

Structure Generation: Build the 3D structures of both possible tautomers of the pyrazole derivative.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[3][15] This finds the lowest energy conformation for each. To model a solution, a continuum solvent model (like PCM) can be applied.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections for calculating Gibbs free energy.

-

Energy Comparison: Compare the calculated Gibbs free energies (G) of the two tautomers (T1 and T2).

-

Predict Equilibrium Constant: Calculate the equilibrium constant (KT) using the equation: ΔG = -RT ln(KT), where R is the gas constant and T is the temperature.

Caption: Computational workflow for predicting tautomer ratios using DFT.

Implications in Drug Discovery and Development

A failure to correctly identify the predominant tautomer can lead to flawed structure-activity relationship (SAR) models and wasted synthetic effort.[16]

The Tautomer as a Determinant of Biological Activity

The biological activity of a pyrazole-containing drug is dictated by its binding to a target protein. Tautomerism directly impacts this interaction by changing the positions of key hydrogen bond donors and acceptors. A switch from one tautomer to another can create or break a critical hydrogen bond with an amino acid residue in the binding pocket, potentially altering the compound's potency by orders of magnitude.[1]

Caption: Impact of tautomerism on receptor binding interactions.

Impact on Physicochemical Properties (ADME/Tox)

Tautomerism also influences fundamental physicochemical properties that are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. These include:

-

pKa: The basicity of the pyrazole ring changes depending on which nitrogen is protonated, affecting the compound's ionization state at physiological pH.[1][17]

-

Lipophilicity (LogP): The two tautomers can have different polar surface areas and dipole moments, leading to different LogP values and affecting membrane permeability.

-

Solubility: Changes in crystal packing and hydrogen bonding potential between tautomers can significantly alter aqueous solubility.

Conclusion: A Synthesis of Principles and Practice

The annular tautomerism of pyrazoles is a fundamental property with profound practical consequences in drug discovery and materials science. For the unsubstituted pyrazole, a rapid, degenerate equilibrium exists, which serves as a foundational model. However, for the substituted derivatives prevalent in research, this equilibrium is a delicate balance controlled by electronic, solvent, and solid-state effects. A rigorous, integrated approach combining high-resolution analytical techniques like X-ray crystallography and multinuclear VT-NMR with the predictive power of computational chemistry is essential. By mastering the principles and protocols outlined in this guide, researchers can effectively characterize, predict, and ultimately leverage pyrazole tautomerism to design more effective and reliable molecules.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. purkh.com [purkh.com]

- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 14. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

The Enduring Scaffold: A Technical Guide to the Physical and Chemical Properties of Pyrazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic configuration and structural versatility have rendered its derivatives invaluable as therapeutic agents, agrochemicals, and functional materials.[2][3] This in-depth technical guide provides a comprehensive exploration of the core physical and chemical properties of pyrazole and its derivatives. We will delve into the structural underpinnings of its aromaticity, the nuances of its tautomeric forms, its amphoteric nature, and the regioselectivity of its chemical transformations. Furthermore, this guide will present key synthetic methodologies, detailed experimental protocols, and an examination of the structure-activity relationships that govern the biological applications of this remarkable scaffold.

The Pyrazole Core: Structure and Aromaticity

The pyrazole ring is a planar, five-membered heterocycle with the molecular formula C₃H₄N₂.[1] It consists of three carbon atoms and two contiguous nitrogen atoms. One nitrogen atom (N1) is pyrrole-like, contributing its lone pair of electrons to the aromatic π-system, while the other (N2) is pyridine-like, with its lone pair residing in an sp² hybrid orbital in the plane of the ring.[4] This electronic arrangement satisfies Hückel's rule for aromaticity (4n+2 π electrons, with n=1), which imparts significant thermodynamic stability to the pyrazole ring.[2] The aromatic character is further evidenced by its bond lengths, which are intermediate between typical single and double bonds.[1]

The crystal structure of pyrazole reveals that it exists as a colorless or pale yellow crystalline solid at room temperature.[5][6] In the solid state and in concentrated solutions, pyrazole molecules form dimers and other aggregates through intermolecular hydrogen bonding between the N1-H of one molecule and the N2 of another.[4][7]

Physicochemical Properties: A Quantitative Overview

The physical properties of pyrazole and its substituted derivatives are crucial for their application in various fields, influencing factors such as solubility, bioavailability, and crystal packing.

| Property | Value for Pyrazole | Notes |

| Molecular Formula | C₃H₄N₂ | |

| Molecular Weight | 68.08 g/mol | [8] |

| Appearance | Colorless to pale yellow crystalline solid | [5][6] |

| Melting Point | 66-70 °C | [5][8][9] |

| Boiling Point | 187-188 °C | [5][8] |

| Density | 1.1660 g/cm³ | [5] |

| pKa (acidity of N1-H) | 14.21 | [10] |

| pKb (basicity of N2) | 11.5 | [4] |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol, methanol, and acetone.[5][11][12] | Increased temperature generally enhances solubility.[5] |

Chemical Personality: Tautomerism, Acidity, and Basicity

The chemical behavior of pyrazole is dictated by the interplay of its two distinct nitrogen atoms, leading to a rich and tunable reactivity profile.

Annular Tautomerism: A Dynamic Equilibrium

Unsubstituted and 3(5)-substituted pyrazoles exist as a mixture of tautomers due to the migration of the N1 proton. This phenomenon, known as annular tautomerism, is a key characteristic of the pyrazole ring system.[4][7] For an unsymmetrically substituted pyrazole, such as 3-methylpyrazole, the equilibrium between 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole can be influenced by factors like the nature of the substituent, the solvent, and the temperature.[13]

Caption: Annular tautomerism in 3(5)-phenylpyrazole.

In solution, 3(5)-phenylpyrazoles predominantly exist as the 3-phenyl tautomer.[13] This preference can be attributed to electronic and steric factors.

Amphoteric Nature: A Tale of Two Nitrogens

The presence of both a pyrrole-like (N1) and a pyridine-like (N2) nitrogen atom confers amphoteric properties to pyrazole, allowing it to act as both a weak acid and a weak base.[1]

-

Acidity: The N-H proton at the N1 position is weakly acidic (pKa ≈ 14.21).[10] Deprotonation with a strong base generates the pyrazolate anion, which is a potent nucleophile.[1]

-

Basicity: The lone pair of electrons on the sp²-hybridized N2 nitrogen is available for protonation, making pyrazole a weak base (pKb ≈ 11.5).[4] Protonation occurs to form the pyrazolium cation.[1] Pyrazole is a weaker base than imidazole but more basic than pyrrole.[14][15]

Reactivity of the Pyrazole Ring

The electron distribution within the pyrazole ring governs its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution: The C4 Position Reigns Supreme

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[16] The pyridine-like nitrogen (N2) deactivates the adjacent C3 and C5 positions through its electron-withdrawing inductive effect. Consequently, electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, preferentially occur at the electron-rich C4 position.[1][4][17]

Caption: General mechanism for electrophilic substitution at the C4 position of pyrazole.

Experimental Protocol: Nitration of Pyrazole

-

Reagents: Fuming nitric acid, concentrated sulfuric acid.

-

Procedure: a. Cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath. b. Slowly add fuming nitric acid to the cooled sulfuric acid with constant stirring. c. To this nitrating mixture, add pyrazole portion-wise, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. e. Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) until the product precipitates. f. Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain 4-nitropyrazole.[17]

Nucleophilic Substitution: A More Challenging Endeavor

Nucleophilic substitution on the pyrazole ring is less common and generally requires the presence of an activating electron-withdrawing group (e.g., a nitro group) and a good leaving group (e.g., a halogen) at the C3 or C5 positions.[1][18] The electron-deficient nature of the C3 and C5 positions makes them susceptible to attack by nucleophiles.[19]

Reactions at the Nitrogen Atoms

The nitrogen atoms of the pyrazole ring also participate in various reactions. The N1 position can be readily deprotonated and subsequently alkylated or acylated.[20] The N2 atom, with its available lone pair, is the site of protonation and coordination to Lewis acids.[2]

Synthesis of Pyrazole Derivatives: Building the Core

The construction of the pyrazole ring is a cornerstone of heterocyclic synthesis, with several named reactions providing access to a diverse array of substituted pyrazoles.

Knorr Pyrazole Synthesis

The most common method for synthesizing pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][21] This versatile reaction allows for the introduction of substituents at various positions of the pyrazole ring.

Caption: The Knorr pyrazole synthesis workflow.

From α,β-Unsaturated Carbonyl Compounds

The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides another important route to pyrazoles, typically proceeding through a pyrazoline intermediate which is then oxidized.[20][21]

Biological Significance and Applications in Drug Development

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2][22][23] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including:

-

Anti-inflammatory and Analgesic: Celecoxib, a selective COX-2 inhibitor, is a prominent example of a pyrazole-containing anti-inflammatory drug.[3][20][24]

-

Anticancer: Several pyrazole derivatives have been investigated as potent anticancer agents, targeting various signaling pathways involved in tumor growth.[24]

-

Antimicrobial and Antiviral: The pyrazole nucleus is present in numerous compounds with activity against bacteria, fungi, and viruses.[2][23]

-

Antidepressant and Anticonvulsant: The structural features of pyrazole have been exploited to develop central nervous system active agents.[2][3]

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the ring. The ability of the pyrazole core to act as both a hydrogen bond donor and acceptor, coupled with its tunable electronic properties, allows for the fine-tuning of interactions with biological macromolecules.[25]

Conclusion

Pyrazole and its derivatives represent a fascinating and immensely valuable class of heterocyclic compounds. Their unique combination of aromatic stability, amphoteric character, and versatile reactivity has cemented their importance in both academic research and industrial applications, particularly in the realm of drug discovery and development. A thorough understanding of their fundamental physical and chemical properties is paramount for the rational design and synthesis of novel pyrazole-based molecules with tailored functions. The continued exploration of this remarkable scaffold promises to yield further innovations in medicine, agriculture, and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. royal-chem.com [royal-chem.com]

- 4. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Page loading... [guidechem.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Hetrocyclic compound Pyrazole | PPTX [slideshare.net]

- 10. mdpi.com [mdpi.com]

- 11. Pyrazole | 288-13-1 [chemicalbook.com]

- 12. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]

- 13. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 14. quora.com [quora.com]

- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 16. benchchem.com [benchchem.com]

- 17. scribd.com [scribd.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 24. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 25. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

Methodological & Application

Protocol for the Use of (1H-Pyrazol-3-YL)methanamine Hydrochloride in Amide Coupling Reactions

Application Notes: A-210

For Research Use Only.

Introduction

(1H-Pyrazol-3-YL)methanamine and its salts are valuable building blocks in medicinal chemistry and drug discovery. The pyrazole motif is a key component in numerous biologically active compounds, recognized for its ability to participate in hydrogen bonding and other molecular interactions.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of (1H-Pyrazol-3-YL)methanamine hydrochloride in amide coupling reactions, a fundamental transformation in the synthesis of novel chemical entities.[2][3]

The formation of an amide bond by coupling a carboxylic acid with an amine is a cornerstone of organic synthesis.[4][5] However, the direct reaction is often inefficient due to the formation of a stable carboxylate-ammonium salt.[5] Consequently, the carboxylic acid must be "activated" using a coupling reagent. This guide will delve into the rationale behind selecting appropriate coupling agents, reaction conditions, and troubleshooting strategies to ensure successful and high-yielding amide bond formation with this compound.

Physicochemical Properties of (1H-Pyrazol-3-YL)methanamine

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃ | ChemScene[6] |

| Molecular Weight | 97.12 g/mol | ChemScene[6] |

| TPSA (Topological Polar Surface Area) | 54.7 Ų | ChemScene[6] |

| logP | -0.1316 | ChemScene[6] |

| Hydrogen Bond Donors | 2 | ChemScene[6] |

| Hydrogen Bond Acceptors | 2 | ChemScene[6] |

| Rotatable Bonds | 1 | ChemScene[6] |

Note: The hydrochloride salt will have a different molecular weight and properties.

Core Principles of Amide Coupling

The success of an amide coupling reaction hinges on the efficient activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[7] The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, potential for side reactions like racemization, and the desired reaction conditions.[4]

Since (1H-Pyrazol-3-YL)methanamine is supplied as a hydrochloride salt, a non-nucleophilic base must be added to the reaction mixture to liberate the free amine in situ. Typically, tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are used for this purpose.[8][9]

Below is a generalized workflow for amide coupling reactions.

References

- 1. Pyrazole synthesis [organic-chemistry.org]

- 2. asiaresearchnews.com [asiaresearchnews.com]

- 3. researchgate.net [researchgate.net]

- 4. hepatochem.com [hepatochem.com]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. chemscene.com [chemscene.com]

- 7. bachem.com [bachem.com]

- 8. HATU - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

Experimental procedure for N-alkylation of the pyrazole ring in (1H-Pyrazol-3-YL)methanamine

Application Note & Protocol: Regioselective N-Alkylation of the Pyrazole Ring in (1H-Pyrazol-3-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylated Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] The N-alkylation of the pyrazole ring is a critical synthetic transformation that allows for the modulation of a compound's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.[3][4] For asymmetrically substituted pyrazoles, such as (1H-Pyrazol-3-YL)methanamine, N-alkylation can result in two distinct regioisomers. The precise control of this regioselectivity is paramount, as the biological activity of the resulting isomers can differ significantly.[2][4]

This application note provides a comprehensive guide to the N-alkylation of (1H-Pyrazol-3-YL)methanamine, with a focus on strategies to achieve high regioselectivity. We will explore various experimental protocols, the rationale behind the selection of reagents and conditions, and methods for the characterization of the resulting products.

Understanding the Challenge: Regioselectivity in Pyrazole N-Alkylation

The N-alkylation of an unsymmetrical pyrazole typically yields a mixture of two regioisomers, where the alkyl group is attached to either the N1 or N2 nitrogen atom.[1][2] The ratio of these isomers is influenced by a variety of factors, including:

-

Steric Hindrance: Alkylation often favors the less sterically hindered nitrogen atom.[4][5]

-

Electronic Effects: The electron density at each nitrogen atom, influenced by the substituents on the pyrazole ring, can direct the course of the reaction.

-

Reaction Conditions: The choice of base, solvent, and alkylating agent, as well as the reaction temperature, can significantly impact the regiochemical outcome.[1][2][4]

For (1H-Pyrazol-3-YL)methanamine, the presence of the aminomethyl group at the C3 position introduces a steric and electronic bias that must be carefully considered to achieve the desired N-alkylated product.

Experimental Strategies for Regiocontrolled N-Alkylation

Several methods can be employed for the N-alkylation of pyrazoles. The choice of method will depend on the desired regioselectivity, the nature of the alkylating agent, and the scale of the reaction.

Classical Base-Mediated N-Alkylation

This is the most common approach, involving the deprotonation of the pyrazole NH with a suitable base, followed by nucleophilic attack on an alkylating agent.[3][4][5]

Causality Behind Experimental Choices:

-

Base Selection: The strength of the base is a critical parameter. Strong bases like sodium hydride (NaH) will completely deprotonate the pyrazole, leading to a more nucleophilic pyrazolate anion. Weaker bases, such as potassium carbonate (K₂CO₃), establish an equilibrium and can sometimes offer better regioselectivity, particularly when steric factors are dominant.[1][6]

-

Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (MeCN) are commonly used as they effectively solvate the cation of the base and do not interfere with the nucleophilic substitution reaction.[3]

-

Alkylating Agent: The reactivity of the alkylating agent (e.g., alkyl iodides > bromides > chlorides) will influence the reaction rate and temperature requirements.

Caption: Workflow for product purification and characterization.

Conclusion

The N-alkylation of (1H-Pyrazol-3-YL)methanamine is a versatile transformation that can be achieved through several reliable methods. The choice of reaction conditions, particularly the base and solvent system, is critical for controlling the regioselectivity of the reaction. By carefully selecting the appropriate protocol and employing rigorous analytical techniques for product characterization, researchers can confidently synthesize the desired N-alkylated pyrazole derivatives for their drug discovery and development programs.

References

Application Notes and Protocols: 3-(Aminomethyl)pyrazole as a Versatile Building Block in Parallel Synthesis for Drug Discovery

Introduction: The Strategic Value of the Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus is a privileged scaffold, consistently appearing in a multitude of biologically active compounds and approved drugs.[1] Its inherent properties, including its aromaticity, metabolic stability, and ability to participate in hydrogen bonding, make it an attractive core for the design of novel therapeutics. The functionalization of the pyrazole ring at various positions has led to compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3]

This application note focuses on the strategic use of a particularly valuable pyrazole derivative: 3-(aminomethyl)pyrazole . The presence of a primary aminomethyl group at the 3-position provides an ideal handle for derivatization, allowing for the facile construction of diverse chemical libraries through techniques such as parallel synthesis. The methylene spacer between the pyrazole ring and the reactive amine offers conformational flexibility, which can be crucial for optimizing interactions with biological targets.

This guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the utility of 3-(aminomethyl)pyrazole in parallel synthesis, with a focus on the generation of N-(pyrazol-3-ylmethyl)amide libraries. We will delve into the rationale behind experimental design, provide detailed protocols, and discuss methods for library purification and characterization.

Core Concept: Library Synthesis with 3-(Aminomethyl)pyrazole

The primary application of 3-(aminomethyl)pyrazole in parallel synthesis is its use as a versatile amine building block for the creation of amide libraries. The fundamental reaction involves the coupling of the primary amine of 3-(aminomethyl)pyrazole with a diverse set of carboxylic acids. This approach allows for the systematic exploration of the chemical space around the pyrazole core, enabling the rapid generation of hundreds or thousands of distinct compounds for biological screening.

Why Amide Coupling?

Amide bond formation is a cornerstone of medicinal chemistry for several key reasons:

-

Robust and Reliable Chemistry: Amide coupling reactions are generally high-yielding and tolerant of a wide range of functional groups, which is essential for the successful synthesis of diverse libraries.

-

Structural Mimicry: The amide bond is a key structural feature of peptides and proteins, making amide-containing small molecules excellent candidates for interacting with biological targets.

-

Physicochemical Properties: The amide group can participate in hydrogen bonding as both a donor and an acceptor, influencing the solubility and pharmacokinetic properties of the resulting compounds.

Workflow for Parallel Amide Library Synthesis

The following diagram illustrates a typical workflow for the solution-phase parallel synthesis of an N-(pyrazol-3-ylmethyl)amide library.

Caption: Workflow for Parallel Amide Library Synthesis.

Detailed Protocols

Protocol 1: Solution-Phase Parallel Synthesis of an N-(Pyrazol-3-ylmethyl)amide Library

This protocol describes the synthesis of a 96-member library in a 96-well plate format.

1. Materials and Reagents:

-

3-(Aminomethyl)pyrazole dihydrochloride

-

A diverse set of 96 carboxylic acids (commercially available from suppliers like Enamine[4] or Fisher Scientific[5])

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

OxymaPure® (Ethyl cyanohydroxyiminoacetate)

-

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Ethyl Acetate, Saturated aqueous NaHCO₃, Brine

-

96-well reaction block with sealing mat

-

Multichannel pipette

-

Orbital shaker

2. Preparation of Stock Solutions:

-

Carboxylic Acid Plate: Prepare 0.1 M solutions of each of the 96 carboxylic acids in anhydrous DMF in a 96-well plate.

-

3-(Aminomethyl)pyrazole Stock Solution: Prepare a 0.12 M solution of 3-(aminomethyl)pyrazole dihydrochloride in anhydrous DMF. Add 2.2 equivalents of DIEA to neutralize the hydrochloride salt.

-

Coupling Reagent Stock Solution (HATU/DIEA): Prepare a 0.1 M solution of HATU in anhydrous DMF containing 0.2 M DIEA.

-

Coupling Reagent Stock Solution (DIC/Oxyma): Prepare a 0.1 M solution of DIC and a 0.1 M solution of OxymaPure® in anhydrous DMF.

3. Reaction Procedure:

-

To each well of the carboxylic acid plate, add the 3-(aminomethyl)pyrazole stock solution (1.2 equivalents).

-

Add the chosen coupling reagent stock solution to each well. For HATU, add 1.1 equivalents. For DIC/Oxyma, add 1.1 equivalents of each.

-

Seal the 96-well plate securely with a sealing mat.

-

Place the reaction block on an orbital shaker and agitate at room temperature for 12-18 hours. Reaction progress can be monitored by taking a small aliquot from a few representative wells and analyzing by LC-MS.

4. Work-up and Purification:

-

Quench the reactions by adding saturated aqueous NaHCO₃ to each well.

-

Extract the products with ethyl acetate.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the solvent in vacuo.

-

The crude products can be purified using high-throughput preparative LC-MS.[6][7]

Protocol 2: Ugi Multicomponent Reaction (MCR) for Library Synthesis

While less directly documented for 3-(aminomethyl)pyrazole, the Ugi reaction is a powerful tool for generating complex scaffolds and can be adapted for this building block.[4][8]

1. Materials and Reagents:

-

3-(Aminomethyl)pyrazole

-

A diverse set of aldehydes

-

A diverse set of isocyanides

-

A diverse set of carboxylic acids

-

Solvent: Methanol or Trifluoroethanol

-

96-well reaction block

2. Reaction Procedure:

-

To each well of a 96-well plate, add equimolar amounts of the four components: 3-(aminomethyl)pyrazole, an aldehyde, an isocyanide, and a carboxylic acid, dissolved in methanol.

-

Seal the plate and agitate at room temperature for 24-48 hours.

-

Monitor the reaction progress by LC-MS.

-

Concentrate the solvent and purify the products as described in Protocol 1.

Data Presentation: A Representative Virtual Library

To illustrate the diversity that can be achieved, the following table outlines a small, representative virtual library of N-(pyrazol-3-ylmethyl)amides that can be synthesized using Protocol 1.

| Entry | Carboxylic Acid | Structure of Product |

| 1 | Benzoic Acid | |

| 2 | 4-Chlorobenzoic Acid | |

| 3 | Thiophene-2-carboxylic acid | |

| 4 | Cyclohexanecarboxylic acid | |

| 5 | Acetic Acid |

Characterization and Quality Control

The characterization of a combinatorial library is crucial to ensure the identity and purity of the synthesized compounds.[8][9]

-

High-Throughput LC-MS: This is the primary tool for library characterization.[9][10] It provides rapid confirmation of the molecular weight of the desired product and an estimation of its purity.

-

NMR Spectroscopy: For a representative subset of the library (e.g., 5-10 compounds), full NMR characterization (¹H and ¹³C) should be performed to confirm the structure and regiochemistry.

The following diagram illustrates the key steps in the analytical workflow for library validation.

Caption: Analytical Workflow for Library Validation.

Biological Significance and Potential Applications

Libraries of N-(pyrazol-3-ylmethyl)amides are of significant interest for screening against a wide range of biological targets. The pyrazole core is a known pharmacophore for various enzymes and receptors. For instance, pyrazole derivatives have shown activity as:

-

Kinase Inhibitors: The pyrazole scaffold is present in several approved kinase inhibitors.

-

Antimicrobial Agents: Pyrazole-containing compounds have demonstrated antibacterial and antifungal properties.[2]